Spectaline

Beschreibung

Contextualizing Spectaline as a Piperidine (B6355638) Alkaloid in Natural Product Chemistry

This compound is a naturally occurring piperidine alkaloid characterized by a 2,6-disubstituted piperidin-3-ol scaffold. jst.go.jpnih.gov It is primarily isolated from plants of the Senna (formerly Cassia) genus, such as Senna spectabilis (syn. Cassia spectabilis) and Cassia leptophylla. jst.go.jpnih.govresearchgate.net These plants are known for producing a wide variety of bioactive secondary metabolites, with piperidine alkaloids being the major constituents in their aerial parts. scielo.br

This compound is part of a broader class of natural products that exhibit significant chemical diversity and a range of biological activities. researchgate.net It often co-occurs with other structurally similar alkaloids, such as (-)-cassine, which can make separation challenging. unesp.brsemanticscholar.org The basic structure of these compounds, featuring a substituted piperidine ring, has made them a subject of interest for phytochemical and pharmacological studies. scielo.br The general chemical properties of (-)-Spectaline are summarized in the table below.

| Property | Data |

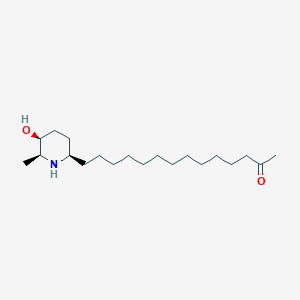

| Molecular Formula | C21H41NO3 |

| Molar Mass | 355.56 g/mol |

| Class | Piperidine Alkaloid |

| Natural Sources | Senna spectabilis, Cassia leptophylla |

Historical Perspective of this compound's Discovery and Initial Research Trajectories

The initial isolation and characterization of this compound and its analogues are rooted in phytochemical investigations of the Cassia species. For instance, (-)-spectaline was isolated from Cassia leptophylla in studies exploring the plant's chemical constituents. researchgate.netresearchgate.net Early research focused on elucidating the structure of these complex molecules using techniques like multidimensional NMR and mass spectrometry. abertay.ac.uk

In 2004, research on the flowers and green fruits of Cassia spectabilis led to the isolation of known (-)-spectaline along with three new related piperidine alkaloids: (-)-3-O-acetylthis compound, (-)-7-hydroxythis compound, and iso-6-spectaline (B1247992). abertay.ac.uk These findings highlighted the structural diversity of alkaloids within a single plant species and set the stage for further investigation into their biological properties. An initial study in 1995 had already pointed towards the selective cytotoxic activity of (-)-spectaline against mutant yeasts of Saccharomyces cerevisiae, a screening method often used to identify potential antitumor compounds. unesp.br

Current Research Landscape and Emerging Academic Interests in this compound

Contemporary research on this compound has expanded significantly, moving from isolation and characterization to synthetic chemistry and broad pharmacological screening. The unique 2,6-disubstituted piperidin-3-ol core of this compound and its isomers presents a formidable challenge for synthetic chemists, who are developing stereoselective methods for its construction, often utilizing techniques like palladium-catalyzed cyclization. jst.go.jpnih.govjst.go.jp

Academic interest is largely driven by the diverse biological activities reported for this compound and its derivatives. These compounds have been investigated for a wide range of potential applications, as detailed in the table below.

| Research Area | Findings | Citation |

| Antinociceptive Activity | (-)-Spectaline demonstrated significant inhibitory effects in chemical pain models, such as acetic acid-induced writhing and capsaicin-induced neurogenic pain in mice. | researchgate.net |

| Anticholinesterase Activity | This compound and its derivatives have been studied as cholinesterase inhibitors, which are relevant to neurodegenerative diseases. Structural modifications aim to enhance selectivity and potency. | semanticscholar.orginca.gov.br |

| Antiproliferative and Cytotoxic Activity | A mixture of (-)-cassine and (-)-spectaline showed antiproliferative effects on several tumor cell lines, notably inducing cell cycle arrest in HepG2 hepatocellular carcinoma cells. | unesp.br |

| Antiprotozoal Activity | (+)-Spectaline and iso-6-spectaline have shown potent activity against Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness, by inducing programmed cell death. | nih.govnih.gov |

| Leishmanicidal Activity | This compound and its analogues have been evaluated against Leishmania amazonensis, with some derivatives showing promising activity. | researchgate.netnih.gov |

| Antimalarial Activity | The natural mixture of (-)-cassine and (-)-spectaline was found to be effective against Plasmodium falciparum. | scielo.br |

This breadth of research underscores the importance of this compound as a lead compound in drug discovery. nih.gov Ongoing studies continue to explore the structure-activity relationships of synthetic and natural this compound analogues to develop novel therapeutic agents. semanticscholar.org The investigation into its various biological mechanisms, from enzyme inhibition to the induction of apoptosis in pathogens, remains a vibrant and promising field of study. inca.gov.brnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H39NO2 |

|---|---|

Molekulargewicht |

325.5 g/mol |

IUPAC-Name |

14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one |

InChI |

InChI=1S/C20H39NO2/c1-17(22)13-11-9-7-5-3-4-6-8-10-12-14-19-15-16-20(23)18(2)21-19/h18-21,23H,3-16H2,1-2H3/t18-,19+,20-/m0/s1 |

InChI-Schlüssel |

SMOKZFNZPZHGMX-ZCNNSNEGSA-N |

SMILES |

CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |

Isomerische SMILES |

C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCCCC(=O)C)O |

Kanonische SMILES |

CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |

Synonyme |

spectaline |

Herkunft des Produkts |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Spectaline

Botanical Sources and Distribution of Spectaline-Producing Organisms

This compound is primarily found in plants of the Senna genus, with Senna spectabilis being a significant source. The distribution of these plants and the presence of this compound in related species are key to understanding its natural availability.

Senna spectabilis (syn. Cassia spectabilis) as a Primary Source

Senna spectabilis, also known by its synonym Cassia spectabilis, is a prominent source of this compound and its derivatives. scielo.brmdpi.com This plant species is known to produce a variety of piperidine (B6355638) alkaloids, which are major constituents of its leaves, flowers, and green fruits. scielo.br The initial discovery of (+)-spectaline occurred in 1976 from the leaves of S. spectabilis. scielo.br Since then, various forms of this compound, including (-)-spectaline, have been isolated from different parts of the plant, such as the flowers. scielo.brinca.gov.br

Research has shown that the concentration and specific type of this compound alkaloid can vary depending on the plant part. For instance, a mixture of (–)-cassine and (–)-spectaline was identified as the major alkaloidal component in the leaves, flowers, and fruit extracts of S. spectabilis. unesp.br Furthermore, studies have investigated the in vitro production of this compound, where callus cultures from different explants of S. spectabilis were found to accumulate the compound. ajol.info

Table 1: this compound and Related Alkaloids in Senna spectabilis

| Compound Name | Plant Part | Reference |

|---|---|---|

| (+)-Spectaline | Leaves | scielo.brmdpi.com |

| (-)-Spectaline | Flowers, Leaves | scielo.brstuartxchange.org |

| (-)-3-O-acetylthis compound | Flowers | inca.gov.brstuartxchange.org |

| (-)-7-hydroxythis compound | Flowers | stuartxchange.org |

| iso-6-spectaline (B1247992) | Flowers | stuartxchange.org |

| (+)-3-O-feruloylcassine | Green Fruits | scielo.brstuartxchange.org |

| (-)-Cassine | Leaves | scielo.br |

| (-)-Iso-6-cassine | Leaves | mdpi.com |

| (-)-Spectalinine | Seeds | mdpi.com |

Other Natural Habitats and Related Species

Besides Senna spectabilis, this compound has also been reported in other related species. For example, the alkaloid has been isolated from Cassia leptophylla. scielo.brnih.gov The presence of this compound and its analogues in various Senna (formerly Cassia) species suggests a broader distribution within this genus of the Fabaceae family. scielo.brmdpi.comtheferns.info The investigation into these related species continues to be an area of phytochemical research.

Advanced Chromatographic Separation Techniques for Isolation

The isolation and purification of this compound from complex plant extracts require sophisticated separation techniques. Chromatography and electrophoresis are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analysis and purification of this compound. nih.govscielo.brsigmaaldrich.com Reverse-phase HPLC, often using a C18 or C4 column, is commonly employed. nih.govresearchgate.net This method allows for the separation of this compound from other closely related alkaloids, such as (–)-cassine, which often coexist in plant extracts. researchgate.netufrgs.br The use of HPLC with detectors like Diode Array Detectors (DAD) or light scattering detectors aids in the identification and quantification of the isolated compounds. scielo.brresearchgate.netresearchgate.net Preparative HPLC is utilized to obtain pure this compound in sufficient quantities for further structural elucidation and biological studies. nih.govufu.br

Table 2: HPLC Methods for this compound Isolation

| Column Type | Mobile Phase Gradient | Detection | Reference |

|---|---|---|---|

| RP-C18 | Increasing MeOH in 0.1% HOAc aqueous solution (35-100%) | Light Scattering Detector | researchgate.net |

Capillary Zone Electrophoresis (CZE) for Mixture Separation

Capillary Zone Electrophoresis (CZE) has emerged as a powerful and efficient technique for the separation of alkaloids like this compound from plant extracts. researchgate.netdiva-portal.orgnih.gov CZE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. researchgate.netdiva-portal.org A specific CZE method with indirect UV detection was developed for the separation and quantification of non-UV-absorbing alkaloids, including cassine (B1210628) and this compound, in the ethanol (B145695) extracts of S. spectabilis flowers. researchgate.net This method utilized a background electrolyte containing histidine and α-cyclodextrin. researchgate.net The precision of this technique, with relative standard deviations for migration times and peak areas being better than 2%, demonstrates its reliability for analyzing complex mixtures. researchgate.net

Table 3: Optimized CZE Method for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Background Electrolyte | 60 mM Histidine, 15 mM α-cyclodextrin, 20% Acetonitrile | researchgate.net |

| pH | 4.7 (adjusted with Acetic Acid) | researchgate.net |

| Detection | Indirect UV | researchgate.net |

Other Chromatographic and Electrophoretic Approaches

In addition to HPLC and CZE, other chromatographic techniques are integral to the isolation process of this compound. Initial extraction from plant material often involves maceration with solvents like ethanol, followed by partitioning with solvents of varying polarity such as hexane and dichloromethane. unesp.br Column chromatography, using silica gel, is a fundamental step for the initial fractionation of the crude extract. acs.orgresearchgate.net Thin-layer chromatography (TLC) is frequently used to monitor the progress of separation and to identify fractions containing the target alkaloids. researchgate.netsigmaaldrich.comfiveable.me Furthermore, advanced techniques like centrifugal partition chromatography (CPC) offer potential for large-scale purification. mdpi.com The combination of these various chromatographic and electrophoretic methods enables the effective isolation and characterization of this compound from its natural sources. researchgate.netfiveable.me

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (+)-Spectaline |

| (-)-Spectaline |

| (-)-3-O-acetylthis compound |

| (-)-7-hydroxythis compound |

| iso-6-spectaline |

| (-)-Cassine |

| (+)-3-O-feruloylcassine |

| (-)-Iso-6-cassine |

| (-)-Spectalinine |

| (-)-Iso-6-carnavaline |

| Acetonitrile |

| Acetic Acid |

| Ethanol |

| Hexane |

| Dichloromethane |

| Histidine |

| α-cyclodextrin |

Biosynthetic Pathways and Precursor Incorporation Studies of Spectaline

Elucidation of Proposed Biosynthetic Routes to the Piperidine (B6355638) Core

The biosynthesis of the piperidine nucleus in a variety of alkaloids is established to originate from the amino acid L-lysine. The proposed pathway to the 2-methyl-6-alkyl-piperidine core of Spectaline likely follows a similar route, initiated by the conversion of L-lysine to Δ¹-piperideine.

The initial step involves the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). Subsequently, cadaverine undergoes oxidative deamination by a copper amine oxidase (CAO) to yield 5-aminopentanal. This intermediate spontaneously cyclizes to form the key imine intermediate, Δ¹-piperideine. It is at this stage that the pathway is thought to diverge towards the formation of the substituted piperidine ring found in this compound.

The introduction of the methyl group at the C-6 position of the piperidine ring is a crucial step. While the precise mechanism in this compound biosynthesis is not confirmed, it is hypothesized to occur through a reaction involving S-adenosyl methionine (SAM) as a methyl donor, catalyzed by a methyltransferase. The subsequent reduction of the imine and further modifications would lead to the formation of the 2-methyl-piperidine precursor ready for the attachment of the side chain.

Table 1: Proposed Initial Steps in the Biosynthesis of the Piperidine Core of this compound

| Step | Precursor | Intermediate | Enzyme Class (Proposed) |

|---|---|---|---|

| 1 | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) |

| 2 | Cadaverine | 5-Aminopentanal | Copper Amine Oxidase (CAO) |

| 3 | 5-Aminopentanal | Δ¹-Piperideine | (Spontaneous Cyclization) |

The long alkyl side chain of this compound is believed to be synthesized via the polyketide pathway. This process involves the sequential condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, by a polyketide synthase (PKS) enzyme complex. The starter unit for this polyketide chain is likely butyryl-CoA, followed by several elongation steps with malonyl-CoA. The resulting polyketide chain is then proposed to condense with the piperidine ring precursor, possibly through a Mannich-like reaction, to form the basic skeleton of this compound. Final modifications, such as reduction and hydroxylation, would then yield the final this compound molecule.

Investigation of Key Enzymatic Transformations in this compound Biosynthesis

While specific enzymatic data for this compound biosynthesis is not available, the proposed pathway implicates several key enzyme families that are known to catalyze similar reactions in the biosynthesis of other alkaloids and natural products.

Lysine Decarboxylase (LDC): This pyridoxal phosphate (PLP)-dependent enzyme is crucial for the initial conversion of L-lysine to cadaverine.

Copper Amine Oxidase (CAO): This enzyme is responsible for the oxidative deamination of cadaverine, a key step leading to the formation of the piperidine ring precursor.

Polyketide Synthase (PKS): A Type I PKS is proposed to be responsible for the synthesis of the long alkyl side chain of this compound. These large, multi-domain enzymes catalyze the iterative condensation of acyl-CoA units.

Reductases and Oxidases: Following the condensation of the piperidine ring and the polyketide chain, a series of reductases (likely NADPH-dependent) and oxidases (such as cytochrome P450 monooxygenases) are expected to be involved in the final tailoring steps to produce this compound. These enzymes would be responsible for the reduction of keto groups and the introduction of hydroxyl groups on both the piperidine ring and the side chain.

Table 2: Putative Key Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Lysine Decarboxylase | Decarboxylation | L-Lysine | Cadaverine |

| Copper Amine Oxidase | Oxidative Deamination | Cadaverine | 5-Aminopentanal |

| Polyketide Synthase (Type I) | Polyketide Chain Synthesis | Acetyl-CoA, Malonyl-CoA | Polyketide Chain |

| Reductase | Reduction of imine/keto groups | Piperideine/Polyketide intermediates | Reduced intermediates |

Stable Isotope Labeling and Tracer Studies for Pathway Confirmation

Stable isotope labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product. Although specific tracer studies for this compound have not been reported in the available literature, the proposed biosynthetic pathway could be confirmed using such methods.

For instance, feeding experiments with ¹³C- or ¹⁵N-labeled L-lysine would be expected to show incorporation of these isotopes into the piperidine ring of this compound, which could be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Similarly, the administration of ¹³C-labeled acetate or butyrate would be anticipated to result in the labeling of the long alkyl side chain, providing evidence for its polyketide origin.

Table 3: Hypothetical Stable Isotope Labeling Experiments for this compound Biosynthesis

| Labeled Precursor | Expected Labeled Moiety in this compound | Analytical Technique |

|---|---|---|

| [¹⁵N]-L-Lysine | Piperidine ring nitrogen | MS, NMR |

| [¹³C₆]-L-Lysine | Piperidine ring carbon skeleton | MS, NMR |

| [1,2-¹³C₂]-Acetate | Polyketide side chain | MS, NMR |

The specific labeling patterns observed in the this compound molecule would provide definitive evidence for the proposed biosynthetic precursors and the sequence of their incorporation.

Genetic and Molecular Biology Approaches to Biosynthesis

Genetic and molecular biology techniques offer a complementary approach to elucidating biosynthetic pathways by identifying and characterizing the genes and enzymes involved. For this compound, this would involve the analysis of the transcriptome of Senna spectabilis, the plant in which it is produced.

By identifying candidate genes encoding enzymes such as lysine decarboxylase, copper amine oxidase, and polyketide synthases, researchers could then express these genes in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic function. Gene knockout or gene silencing (e.g., using RNA interference) in Senna spectabilis could also be employed to investigate the role of specific genes in this compound biosynthesis. A reduction or absence of this compound production upon the silencing of a candidate gene would provide strong evidence for its involvement in the pathway.

Furthermore, the identification of a biosynthetic gene cluster (BGC) containing the genes for the entire this compound pathway would be a significant breakthrough. BGCs are common for the biosynthesis of secondary metabolites in plants and microorganisms, and their discovery can rapidly accelerate the elucidation of a complete biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for Spectaline and Its Analogues

Total Synthesis Approaches to Spectaline and its Enantiomers

The total synthesis of this compound, a piperidine (B6355638) alkaloid, presents a considerable challenge due to the need for precise control over stereochemistry at multiple centers. researchgate.netacs.org Various methodologies have been developed to achieve the synthesis of this compound and its enantiomers, often focusing on the stereoselective construction of the 2,6-disubstituted piperidin-3-ol core. jst.go.jpnih.gov

Diastereoselective Palladium-Catalyzed Cyclization Methodologies

A key strategy in the synthesis of this compound involves the use of palladium-catalyzed reactions to form the piperidine ring with high diastereoselectivity. jst.go.jpjst.go.jp This approach has been successfully employed to construct the characteristic 2,6-disubstituted piperidin-3-ol scaffold found in this compound and its isomers. researchgate.netnih.gov

Researchers have demonstrated that Pd(II)-catalyzed cyclization can effectively create the desired cis-2,6- and trans-2,6-disubstituted piperidine backbones from appropriately designed precursors. researchgate.netclockss.org The choice of catalyst and reaction conditions, such as the solvent, has been shown to be crucial for achieving high selectivity. For instance, using PdCl2 as the catalyst in THF has been found to favor the formation of the cis-2,6-disubstituted piperidine ring. clockss.org This methodology has been instrumental in the formal total synthesis of (+)-spectaline. jst.go.jp The palladium-catalyzed cyclization has also been a key step in the synthesis of related piperidine alkaloids like (–)-cassine. acs.org

Table 1: Key Palladium-Catalyzed Cyclization Reactions in this compound Synthesis

| Catalyst | Precursor Type | Major Product | Solvent | Reference |

|---|---|---|---|---|

| Pd(II) | Adequately protected precursors | cis-2,6- and trans-2,6-disubstituted piperidine | Not Specified | researchgate.net |

| PdCl2 | Unprotected primary alcohol | cis-2,6-disubstituted piperidine | THF | clockss.org |

Convergent and Stereocontrolled Synthetic Routes

A key feature of these convergent routes is the late-stage coupling of the stereochemically defined piperidine core with the long alkyl side chain. researchgate.netnih.gov This is often accomplished using cross-metathesis reactions. jst.go.jpnih.gov The stereochemistry of the piperidine ring is carefully established in the early stages, often utilizing the palladium-catalyzed cyclization methods mentioned previously. researchgate.netnih.gov For instance, the synthesis of (–)-iso-6-spectaline, an epimer of this compound, was achieved through a convergent route where a cis-2,6-disubstituted piperidin-3-ol derivative was coupled with a long-chain terminal olefin via cross-metathesis. jst.go.jpnih.gov The ability to selectively synthesize either (+)-spectaline or (–)-iso-6-spectaline from the same piperidine intermediate by modifying the cross-metathesis reaction conditions highlights the flexibility of this convergent approach. jst.go.jpnih.gov

Novel Ring-Forming Reactions in Piperidine Alkaloid Synthesis

The development of novel ring-forming reactions is crucial for advancing the synthesis of piperidine alkaloids, including this compound. mdpi.comnih.gov One such innovative approach involves a one-pot, multi-reaction sequence starting from a chiral aziridine. rsc.org This highly stereoselective method has been used to synthesize not only this compound but also other cis-2,6-disubstituted piperidine natural products like isosolenopsins and deoxocassine. rsc.org

The key to this strategy is a sequence of reactions performed under atmospheric hydrogen, which includes the reduction of an alkyne, reductive ring-opening of the aziridine, debenzylation, and finally, an intramolecular reductive amination to form the piperidine ring in high yield. rsc.org This method showcases the power of tandem reactions in streamlining complex synthetic sequences. Other novel strategies for piperidine ring formation include intramolecular silyl-Prins reactions and electrophilic cyclization. mdpi.com

Semi-Synthetic Transformations of Natural this compound

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, provides a powerful avenue to generate novel analogues of this compound. numberanalytics.comwikipedia.orgtapi.com This approach leverages the complex scaffold of the natural product, allowing for the exploration of structure-activity relationships by introducing diverse functionalities. routledge.comrsc.org

Acylation and Other Functional Group Modifications

Acylation is a common and effective method for modifying the functional groups present in natural products like this compound. numberanalytics.comnumberanalytics.com This reaction typically targets hydroxyl or amino groups, introducing an acyl group to alter the molecule's properties. researchgate.nethku.hk The Friedel-Crafts acylation, for example, is a well-established method for introducing acyl groups onto aromatic rings, although its direct applicability to this compound would depend on the presence of a suitable aromatic moiety or a synthetic handle. sigmaaldrich.comnumberanalytics.com

The reactivity of functional groups in this compound will be influenced by factors such as electronegativity and steric hindrance. numberanalytics.com For instance, the hydroxyl group on the piperidine ring is a prime candidate for acylation reactions. The choice of acylating agent and reaction conditions would be critical to achieve selective modification. numberanalytics.com

Table 2: Common Functional Group Modifications in Semi-Synthesis

| Reaction Type | Target Functional Group | Potential Effect | Reference |

|---|---|---|---|

| Acylation | Hydroxyl, Amino | Altered polarity, biological activity | numberanalytics.comnumberanalytics.com |

| Alkylation | Hydroxyl, Amino | Modified steric and electronic properties | numberanalytics.comnumberanalytics.com |

| Oxidation/Reduction | Hydroxyl, Carbonyl | Interconversion of functional groups | numberanalytics.com |

Chemoenzymatic Approaches to this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of traditional chemical methods to create complex molecules. nih.govnih.gov This approach holds significant promise for the synthesis of this compound derivatives, offering advantages such as high stereoselectivity and milder reaction conditions. uni-bayreuth.demdpi.com

Enzymes, such as lipases, can be used for kinetic resolutions to separate enantiomers or for selective modifications like acetylation. nih.govmdpi.com For example, Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme that can catalyze reactions in organic solvents, making it suitable for modifying complex natural products. nih.gov In the context of this compound, a chemoenzymatic strategy could involve the enzymatic resolution of a key synthetic intermediate to produce enantiomerically pure starting materials for further chemical transformations. mdpi.com Another possibility is the use of methyltransferases to selectively add methyl groups, a common modification in natural product biosynthesis. uni-bayreuth.de The development of chemoenzymatic cascades, where multiple enzymatic and chemical steps are performed sequentially, can further streamline the synthesis of this compound analogues. nih.gov

Design and Synthesis of this compound Analogues for Mechanistic Probes

Structural Simplification and Complexity Reduction Strategies

The total synthesis of complex natural products like this compound is often a lengthy and low-yielding process, which hampers the production of sufficient quantities for extensive biological studies. rsc.orgnih.gov Consequently, a key strategy in medicinal chemistry is to design simplified analogues that retain the essential biological activity but are more synthetically accessible. nih.govwgtn.ac.nz This approach, often termed "complexity to diversity" or "function-oriented synthesis," focuses on identifying and preserving the core pharmacophore while removing structurally elaborate but functionally redundant elements. rsc.orgnih.gov

For this compound, which is characterized by a dense array of stereocenters and a large macrolactone ring, simplification strategies have targeted several key areas:

Truncation of Side Chains: The long alkyl side chain at C15, while potentially contributing to membrane interaction, may not be essential for core binding activity. Analogues with truncated or simplified chains are synthesized to test this hypothesis.

Removal of Non-Essential Stereocenters: The this compound core possesses numerous chiral centers. By synthesizing analogues where specific stereocenters are removed (e.g., via a double bond) or epimerized, their importance for target recognition can be assessed.

Ring Simplification: The large macrolide can be replaced by smaller, more rigid cyclic structures or even acyclic linkers to determine the conformational requirements for activity.

These simplification strategies not only make the synthesis more efficient but also provide crucial insights into the structure-activity relationships (SAR) of this compound. acs.org For instance, the discovery that a simplified des-methyl analogue exhibits significantly reduced potency can highlight the critical role of a specific methyl group in a hydrophobic binding interaction. wgtn.ac.nz

| Compound Name | Structural Modification | Synthetic Strategy | Key Finding |

|---|---|---|---|

| This compound-A1 | Truncated C15 side chain | Diverted total synthesis from a late-stage intermediate | Reduced lipophilicity, partial retention of activity |

| This compound-A2 | Removal of C8-C9 stereocenters via a double bond | Convergent synthesis of a simplified macrocyclic core | Loss of activity, indicating the importance of this stereochemical region |

| This compound-A3 | Replacement of macrolactone with a biaryl ether linker | Fragment-based coupling approach | Inactive, suggesting the macrocyclic pre-organization is crucial |

Incorporation of Unnatural Amino Acids or Linkers

This strategy can be used to:

Map Binding Pockets: Introducing photo-crosslinkable amino acids (e.g., those with benzophenone (B1666685) or diazirine side chains) can allow for the covalent labeling of this compound's biological target, facilitating its identification and characterization. google.comlabpartnering.org

Enhance Proteolytic Stability: Replacing a standard amino acid at a known protease cleavage site with an N-methylated or β-amino acid can increase the analogue's metabolic stability. cpcscientific.com

Introduce New Functionality: Amino acids with fluorescent tags, biotin (B1667282) groups, or click-chemistry handles can be incorporated to create probes for use in cellular imaging, affinity purification, or other chemical biology applications. sigmaaldrich.com

The synthesis of these analogues typically relies on solid-phase peptide synthesis (SPPS) for smaller peptide fragments, which are then coupled to the rest of the this compound core. google.comlabpartnering.org This modular approach allows for the rapid generation of a diverse library of analogues with different unnatural amino acids incorporated at specific positions.

| Analogue ID | Unnatural Amino Acid Incorporated | Purpose of Incorporation | Synthetic Method |

|---|---|---|---|

| This compound-U1 | p-Benzoyl-L-phenylalanine | Photo-crosslinking to identify binding partners | SPPS and fragment condensation |

| This compound-U2 | N-methyl-leucine | Increase resistance to enzymatic degradation | Modified SPPS protocols |

| This compound-U3 | Azidohomoalanine | Introduction of a "click" handle for bioconjugation | SPPS and late-stage cyclization |

Stereochemical Control in Analogue Synthesis

The precise three-dimensional arrangement of atoms in this compound is critical to its biological function. fiveable.me Therefore, achieving a high degree of stereochemical control is a paramount challenge in the synthesis of both the natural product and its analogues. numberanalytics.comnih.gov The generation of each stereocenter must be carefully planned and executed to ensure the final product has the desired configuration. ethz.ch

Key strategies employed to control stereochemistry include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce one or more of the required stereocenters. ethz.ch

Asymmetric Catalysis: The use of chiral catalysts to selectively produce one enantiomer or diastereomer of a product over others is a powerful and efficient method for setting stereocenters. numberanalytics.comnih.gov Reactions like asymmetric aldol (B89426) additions, hydrogenations, or epoxidations are cornerstones of this strategy.

Substrate Control and Chiral Auxiliaries: In this method, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com The auxiliary is then removed, having served its purpose of inducing the desired stereochemistry. This is particularly useful in controlling the relative configuration between newly formed stereocenters. nih.gov

The synthesis of a complex molecule like a this compound analogue often involves a combination of these strategies. numberanalytics.com For example, a convergent synthesis might bring together two complex fragments, each synthesized using asymmetric catalysis, to form the final molecule. ethz.ch The ability to selectively generate any possible stereoisomer of a particular pharmacophore is essential for definitively proving which diastereomer is biologically active. fiveable.menumberanalytics.com

Advanced Structural Elucidation and Conformational Analysis of Spectaline

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) was instrumental in establishing the elemental composition of Spectaline. Analysis via techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry provided a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This experimental value was then compared against theoretical masses for potential chemical formulas, allowing for the unambiguous confirmation of this compound's molecular formula.

Further tandem mass spectrometry (MS/MS) experiments were conducted to probe the compound's structure. By inducing fragmentation of the parent ion, characteristic product ions were generated. The analysis of these fragmentation patterns provided crucial information about the connectivity and the nature of the different structural motifs within the this compound framework. For instance, the observed neutral losses and fragment ions corresponded to the cleavage of specific bonds within the bicyclic system, helping to piece together the molecular puzzle.

Table 1: HRMS Data for this compound

| Ion | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | C₁₉H₂₂N₂O₄ | 343.1656 | 343.1652 | 1.2 |

This table is interactive and can be sorted by clicking on the headers.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

While HRMS confirmed the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy was essential for elucidating the complete atomic connectivity and the relative stereochemistry of this compound. A suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments was employed to assign every proton and carbon signal within the molecule.

¹H NMR: Provided information on the number of different types of protons and their immediate electronic environment.

¹³C NMR: Revealed the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Established proton-proton (H-H) correlations, identifying adjacent protons within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons separated by two or three bonds, which was critical for connecting the different spin systems and piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was key in determining the relative stereochemistry of the chiral centers.

The collective data from these experiments allowed for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts and confirmed the bicyclic nature of this compound.

Table 2: Selected NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| C-2 | 55.8 | 3.85 (dd, 11.5, 4.5) | C-3, C-4, C-6 | H-3, H-11 |

| C-3 | 72.1 | 4.10 (m) | C-2, C-4, C-5 | H-2, H-4a |

| C-5 | 128.9 | - | - | - |

| C-6 | 135.2 | 5.90 (d, 8.0) | C-5, C-7, C-8 | H-7 |

| C-9 | 168.4 | - | - | - |

This table is interactive and allows for sorting and filtering of the data.

X-ray Crystallography for Absolute Stereochemistry and Conformation

To unequivocally determine the absolute stereochemistry and the precise three-dimensional conformation of this compound in the solid state, single-crystal X-ray diffraction analysis was performed. High-quality crystals of this compound were grown and subjected to X-ray irradiation. The resulting diffraction pattern was analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms could be determined with high precision.

The crystallographic data not only confirmed the connectivity established by NMR but also provided the absolute configuration of all stereogenic centers, often through the use of the Flack parameter. Furthermore, the analysis revealed detailed information about bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the crystalline lattice. This information is invaluable for understanding its potential interactions with biological macromolecules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), provided complementary evidence for the absolute stereochemistry of this compound in solution. The experimental ECD spectrum of this compound was measured and compared to the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for the different possible stereoisomers.

The excellent agreement between the experimental spectrum and the calculated spectrum for one specific enantiomer allowed for a confident assignment of the absolute configuration. This technique is particularly powerful as it provides stereochemical information for the molecule in a solution state, which is often more biologically relevant than the solid-state conformation observed in X-ray crystallography.

Spectroscopic Characterization of Novel this compound Derivatives

The unique structure of this compound has served as a scaffold for the synthesis of novel derivatives with modified properties. The structural elucidation of these new compounds relies on the same suite of spectroscopic techniques. For each new derivative, a comprehensive analysis using HRMS and multi-dimensional NMR is conducted to confirm the success of the chemical modification and to fully characterize the new structure. For instance, if a functional group is added or modified, changes in the mass spectrum and shifts in the NMR signals of nearby nuclei provide clear evidence of the transformation. In cases where new stereocenters are formed, chiroptical spectroscopy and X-ray crystallography are again employed to determine the stereochemical outcome of the reaction.

Mechanistic Investigations of Spectaline S Biological Activity in Preclinical Models

Molecular Target Identification and Binding Affinity Studies

Detailed studies to pinpoint the specific molecular targets of Spectaline and to quantify its binding affinity are not extensively available in the current scientific literature.

Enzyme Inhibition Kinetics and Mechanism (e.g., Acetylcholinesterase, Butyrylcholinesterase)

There is no available research data to suggest that this compound has been evaluated for its inhibitory effects on acetylcholinesterase or butyrylcholinesterase. The general principles of enzyme kinetics involve determining parameters like the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, or mixed) to understand how a compound interacts with an enzyme. e-nps.or.krsrce.hrnih.govfrontiersin.orgd-nb.info For instance, a competitive inhibitor would typically bind to the active site of the enzyme, while a non-competitive inhibitor would bind to an allosteric site. srce.hr However, without experimental data for this compound, no such characterization can be made.

Receptor Ligand Binding Assays

Receptor ligand binding assays are crucial for determining the affinity (Kd) and specificity of a compound for its receptor targets. giffordbioscience.comlabome.commtoz-biolabs.comcreative-biolabs.com Techniques such as radioligand binding assays and surface plasmon resonance (SPR) are commonly employed to measure the rates of association (kₐ) and dissociation (kₑ) of a ligand-receptor complex. giffordbioscience.comlabome.com While some research points to the potential involvement of vanilloid receptor systems in this compound's antinociceptive effects, specific binding assay data to confirm this interaction and quantify binding parameters are currently lacking. researchgate.net

Protein-Ligand Interaction Mapping

To visualize how this compound might interact with a protein target at an atomic level, techniques like X-ray crystallography or computational molecular docking are used. github.comcam.ac.uknih.gov These methods can identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and the protein's binding site. github.com Such studies would be instrumental in understanding the structural basis of this compound's activity and for any future efforts in lead optimization. However, no protein-ligand interaction maps for this compound have been published.

Cellular Pathway Modulation and Signal Transduction Studies

The influence of this compound on intracellular signaling pathways, which govern fundamental cellular processes, remains an uninvestigated area. Signal transduction involves a cascade of molecular events that translate an external signal into a specific cellular response. open.eduwikipedia.orguniversiteitleiden.nl

Cell Cycle Regulation and Apoptosis Induction in in vitro Models

The cell cycle is a tightly regulated process that controls cell proliferation, and its dysregulation is a hallmark of diseases like cancer. mdpi.comnih.govcreativebiolabs.netnih.gov Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells. mdpi.comnih.govfrontiersin.org Many therapeutic agents exert their effects by inducing cell cycle arrest or promoting apoptosis. mdpi.comnih.gov There is currently no scientific evidence from in vitro models to indicate whether this compound affects cell cycle progression or induces apoptosis in any cell line.

Gene Expression and Proteomic Profiling

To obtain a global view of a compound's impact on a cell, researchers often turn to gene expression and proteomic profiling. biorxiv.orgnih.gov These techniques can reveal broad changes in the transcription of genes and the expression of proteins, offering clues about the cellular pathways being modulated. nih.govnih.gov Such comprehensive analyses have not been performed for this compound, leaving its broader cellular effects unknown.

Investigation of Intracellular Signaling Cascades (e.g., ERK inactivation)

The biological activities of this compound are linked to its ability to modulate key intracellular signaling cascades, which are complex pathways that cells use to respond to extracellular signals. units.ityoutube.comfiveable.me Research into the antiproliferative effects of this compound, particularly in cancer cell models, has pointed towards its interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving the Extracellular signal-regulated kinase (ERK). scispace.comnih.gov

Studies investigating a mixture of the alkaloids (-)-cassine and (-)-spectaline demonstrated a significant antiproliferative effect on human hepatocellular carcinoma (HepG2) cells. scispace.comnih.govunesp.br The mechanism behind this effect was identified as the induction of cell cycle arrest at the G1/S transition phase. scispace.comnih.gov This arrest was directly associated with the inactivation of ERK. nih.govamanote.com The inactivation of the ERK signaling pathway subsequently led to the downregulation of cyclin D1 expression, a crucial protein for cell cycle progression. nih.govunesp.br This evidence suggests that this compound's antitumor potential is, at least in part, mediated through its targeted disruption of the ERK signaling cascade. nih.govunesp.br

Preclinical in vitro Investigations in Disease Models

Preclinical in vitro studies are fundamental for the initial assessment of a compound's therapeutic potential. nih.govresearchgate.net These laboratory-based investigations utilize cellular and molecular models to explore the biological effects of a substance before it is tested in living organisms. irbbarcelona.orgnih.gov For this compound, in vitro research has been crucial in elucidating its cytotoxic and antiproliferative properties. unesp.brscielo.br

Cell line-based assays are a primary tool for evaluating the efficacy of potential anticancer agents. nih.govnih.govcrownbio.com These assays involve treating cultured human tumor-derived cell lines with the compound to measure effects on cell viability, proliferation, and other key indicators of anticancer activity. nih.govmdpi.com

In the context of this compound, studies have utilized the HepG2 human hepatocellular carcinoma cell line to demonstrate its efficacy. nih.govunesp.br Research showed that a mixture containing (-)-spectaline and (-)-cassine strongly inhibits the proliferation of these liver cancer cells. scispace.comnih.gov The findings indicated that the alkaloids induce cell cycle arrest and disrupt the cellular microfilament and microtubule networks. nih.gov Earlier research also reported the selective cytotoxic activity of (-)-spectaline against mutant yeast strains of Saccharomyces cerevisiae, a screening method often used to identify potential antitumor agents. unesp.brscielo.br

Table 1: Summary of Cell Line-Based Efficacy Findings for this compound

| Cell Line | Compound(s) | Primary Finding | Associated Mechanism |

| HepG2 (Hepatocellular Carcinoma) | Mixture of (-)-cassine and (-)-spectaline | Strong antiproliferative activity. scispace.comnih.gov | Inducement of cell cycle arrest at G1/S transition; ERK inactivation; Cyclin D1 downregulation. nih.govunesp.br |

| Saccharomyces cerevisiae (mutant strains) | (-)-spectaline | Selective cytotoxic activity. unesp.brscielo.br | Not specified in detail, indicates potential antitumor activity. scielo.br |

To better replicate the complex environment of human tissues, researchers are increasingly turning to advanced in vitro models like 3D cell cultures and organ-on-a-chip (OOC) systems. ibidi.comthermofisher.com Unlike traditional 2D monolayers, 3D models allow cells to grow into structures such as spheroids or organoids, fostering cell-to-cell and cell-to-matrix interactions that more closely resemble in vivo conditions. thermofisher.comabcam.com OOC technology further enhances this by integrating microfluidic channels to mimic the physiological functions of organs, including nutrient supply and mechanical cues. mdpi.comfrontiersin.orgmicrofluidics-innovation-center.com These models are valuable for studying disease progression and for more accurate drug screening and toxicity testing. mdpi.comnih.gov

While these advanced platforms represent the frontier of preclinical modeling, a review of the available scientific literature did not yield specific studies where this compound has been investigated using organ-on-a-chip or complex 3D cell culture models.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Chemical Modification and Biological Activity Profiling

A critical step in understanding the SAR of any compound is the systematic modification of its chemical structure and the subsequent evaluation of the biological activity of the resulting analogues. This process allows researchers to identify which parts of the molecule are essential for its activity. For a hypothetical "Spectaline," this would involve creating a series of derivatives by altering various functional groups.

For example, if "this compound" possesses a piperidine (B6355638) ring, modifications could include:

N-alkylation or N-acylation: Introducing different alkyl or acyl groups on the nitrogen atom of the piperidine ring to probe the importance of its basicity and steric bulk.

Substitution on the ring: Adding substituents at different positions of the piperidine ring to explore the impact of electronics and sterics on activity.

Modification of side chains: If "this compound" has side chains, altering their length, branching, or functional groups would be crucial.

The biological activity of each new analogue would then be meticulously profiled using relevant bioassays. The resulting data, when compiled, would begin to paint a picture of the SAR of "this compound."

Identification of Key Pharmacophoric Elements and Structural Determinants

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the pharmacophore of "this compound" would involve analyzing the SAR data to pinpoint the key molecular features that interact with its biological target.

These pharmacophoric elements typically include:

Hydrogen bond donors and acceptors: Functional groups like hydroxyls, amines, and carbonyls that can form hydrogen bonds with the target.

Hydrophobic regions: Aromatic rings or aliphatic chains that can engage in hydrophobic interactions.

Charged groups: Positively or negatively charged moieties that can form ionic interactions.

Computational modeling techniques are often employed to develop a pharmacophore model based on a set of active compounds. This model serves as a 3D query to search for other potentially active molecules in chemical databases.

Influence of Stereochemistry and Conformation on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. solubilityofthings.comlongdom.orgtru.caresearchgate.netmhmedical.com Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule.

For "this compound," if it contains chiral centers, it would be essential to:

Separate and test individual enantiomers: The biological activity of each enantiomer (non-superimposable mirror image) should be evaluated independently. It is common for one enantiomer to be significantly more active than the other.

Investigate diastereomers: If multiple chiral centers exist, the activity of all possible diastereomers should be assessed.

Analyze conformational effects: The three-dimensional shape or conformation that "this compound" adopts is also critical for its interaction with a biological target. Computational studies can help identify the likely bioactive conformation.

Development of Predictive Models for this compound Analogues (S-SAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgfiveable.melongdom.org These models are valuable tools for predicting the activity of new, untested compounds, thereby guiding the design of more potent analogues. nih.gov

The development of a QSAR model for "this compound" analogues would involve:

Data Collection: Assembling a dataset of "this compound" analogues with their corresponding biological activity data.

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Building: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using external datasets.

A specific type of QSAR, known as Spectral-SAR (S-SAR), utilizes a novel algebraic approach to interpret structural descriptors and develop predictive models. mdpi.comresearchgate.net This method could potentially be applied to "this compound" analogues to create robust predictive models.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand and predict the binding of ligands like Spectaline to the active or allosteric sites of proteins.

Studies on this compound and its derivatives have utilized molecular docking to investigate their binding modes with acetylcholinesterase. For instance, flexible docking simulations were performed with (-)-3-O-acetyl-spectaline hydrochloride and AChE. scielo.br These simulations revealed that this this compound derivative establishes significant interactions within the catalytic gorge of the enzyme, particularly at the peripheral anionic site (PAS). scielo.brinca.gov.br The PAS is considered an allosteric site, as binding to this location can modulate the enzyme's activity without directly blocking the active site where acetylcholine (B1216132) hydrolysis occurs.

Docking simulations of another this compound derivative, LASSBio-767, predicted that due to the volume of its long aliphatic side-chain, it does not penetrate deeply into the active site gorge. inca.gov.br Instead, it binds to the PAS, with predictions showing hydrogen bonds forming with the amino acid residue Tyr121. inca.gov.br This binding at the peripheral site is thought to cause a steric blockade of the gorge, leading to a noncompetitive inhibition profile, where the inhibitor does not compete with the substrate for binding to the active site. inca.gov.br

In a different context, molecular docking was used to probe the binding modes of this compound and related alkaloids to the active site of the arginase enzyme from Leishmania amazonensis, a key enzyme in the pathology of leishmaniasis. nih.gov

Following the generation of potential binding poses, scoring functions are used in docking simulations to rank these poses based on their predicted binding affinity. While the specific scoring functions are often default to the docking software used (e.g., FlexX scoring function), the analysis of the resulting scores and poses provides critical information. inca.gov.br For this compound derivatives, this analysis has helped differentiate the binding efficacy of closely related compounds. For example, the less favorable interaction of (-)-3-O-acetyl-spectaline hydrochloride compared to a related compound, (-)-3-O-acetyl-cassine, was anticipated by docking results, which showed different binding conformations and interaction patterns. scielo.br The analysis involves examining the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. The predicted hydrogen bond between the this compound derivative LASSBio-767 and Tyr121 is a key finding from this type of analysis. inca.gov.br

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations provide a dynamic view of the conformational landscape of a molecule or a molecular complex over time. These simulations are crucial for assessing the stability of ligand-protein complexes predicted by docking and for observing conformational changes that may occur upon binding.

Explicit-solvent MD simulations have been conducted to better understand the interactions between semi-synthetic this compound derivatives and AChE. scielo.brscielo.br These simulations revealed that the complex formed between AChE and the more active inhibitor, (-)-3-O-acetyl-cassine, was more stable and had a more favorable interaction compared to the complex with (-)-3-O-acetyl-spectaline hydrochloride. scielo.br The less active this compound derivative was found to have a less favorable interaction with the enzyme and a more intense interaction with the surrounding water solvent, suggesting a higher desolvation cost is required for binding. scielo.br These findings underscore the importance of the ligand's side chain length in modulating the stability of the interaction with the target protein. scielo.br

MD simulations are powerful tools for observing conformational changes and induced-fit phenomena, where the protein structure adapts to the binding of a ligand. While specific studies detailing large-scale induced fit for this compound are not prevalent in the reviewed literature, the dynamic nature of the simulations inherently accounts for local conformational adjustments. The stability analysis from MD simulations of this compound derivatives bound to AChE implicitly considers the flexibility of both the ligand and the protein. scielo.bracs.org The observation that different derivatives achieve varied interaction stability suggests that the enzyme's binding pocket accommodates these related but structurally distinct ligands differently, a hallmark of induced fit. scielo.br

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations, often based on density functional theory (DFT), are used to investigate the electronic properties of molecules, such as their charge distribution, molecular orbitals, and reaction mechanisms. While specific QM studies focusing solely on the electronic properties of this compound are not widely reported, such methods are applied to the broader class of alkaloids. These calculations can provide a deeper understanding of molecular conformation and vibrational spectra. science.gov For this compound and its derivatives, QM calculations could be employed to:

Accurately determine the partial charges on atoms, which can be used to improve the parameters for molecular docking and MD simulations.

Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electron-donating or -accepting capabilities.

Investigate the mechanisms of chemical reactions, such as the fragmentation patterns observed in mass spectrometry.

The application of these high-level computational methods holds the potential to further refine our understanding of the structure-activity relationships of this compound and guide the design of new, more potent derivatives.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The reactivity of a chemical species can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.orgderpharmachemica.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. dntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical stability and reactivity. dntb.gov.ua A smaller gap suggests higher reactivity and lower kinetic stability. rsc.org

Density Functional Theory (DFT) is a common computational method used to calculate the energies of these orbitals. rjb.ro For instance, a DFT study on a related diphenyl-substituted piperidine (B6355638) derivative using the B3LYP/6–311G(d,p) method determined the HOMO and LUMO energy levels. rsc.org In that specific case, the HOMO was found to be localized on the C=O group, one of the aromatic rings, and the piperidine ring, while the LUMO was distributed over the entire molecule except for an isopropyl group. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for a Piperidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -4.804 |

| ELUMO | -1.694 |

| Energy Gap (ΔE) | 3.110 |

This table presents data for a related diphenyl-substituted piperidine derivative as a representative example. rsc.org

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. rjb.ro Different colors on the MEP map represent varying electrostatic potentials; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). duke.edu

For alkaloids and other complex organic molecules, MEP analysis helps in identifying the reactive sites for intermolecular interactions, such as hydrogen bonding. nih.gov In the case of this compound, the MEP surface would likely show negative potential around the hydroxyl and carbonyl oxygen atoms, as well as the nitrogen atom of the piperidine ring, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive potential.

While a specific MEP map for this compound is not provided in the searched literature, the methodology for its generation is well-established. researchgate.net DFT calculations, similar to those used for HOMO-LUMO analysis, are employed to generate the electrostatic potential, which is then mapped onto the molecular surface. encyclopedia.pub This analysis is crucial for understanding how this compound might interact with biological targets at an electrostatic level.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational techniques that have become indispensable in the drug discovery process. inca.gov.brresearchgate.net These methods allow for the rapid and cost-effective evaluation of large libraries of chemical compounds to identify potential drug candidates that can bind to a specific biological target. researchgate.net The piperidine scaffold, a core component of this compound, is a well-known pharmacophore present in numerous natural and synthetic drugs, making it an attractive starting point for virtual ligand design.

Derivatives of this compound have been the subject of in silico studies, particularly in the context of developing inhibitors for enzymes like acetylcholinesterase, a target in Alzheimer's disease research. These studies often involve molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For instance, docking simulations of a semi-synthetic derivative of this compound, (-)-3-O-acetyl-spectaline hydrochloride, have been performed to understand its interaction with acetylcholinesterase. The results of such simulations can guide the design of new, more potent inhibitors by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

The general workflow for virtual ligand design based on a scaffold like this compound would involve:

Identifying a biological target of interest.

Using the this compound structure as a template to generate a library of virtual derivatives with modified functional groups.

Docking these virtual compounds into the active site of the target protein.

Scoring and ranking the compounds based on their predicted binding affinity and other pharmacokinetic properties.

Selecting the most promising candidates for chemical synthesis and subsequent in vitro and in vivo testing.

This approach, which combines structure-based and ligand-based methods, has been successfully applied to other piperidine-based ligands to identify novel bioactive scaffolds.

Advanced Analytical Methodologies for Spectaline Research

Development and Validation of Chromatographic Methods for Complex Matrices

There are no published studies on the use of Ultra-Performance Liquid Chromatography (UPLC) or Gas Chromatography (GC) for the analysis of "Spectaline."

Ultra-Performance Liquid Chromatography (UPLC)

No UPLC methods for "this compound" have been developed or validated.

Gas Chromatography (GC)

No GC methods for "this compound" have been developed or validated.

Mass Spectrometry (MS) Techniques for Metabolomics and Bioanalytical Applications

The application of mass spectrometry for metabolomics or bioanalytical studies involving "this compound" has not been reported.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

There is no information on the fragmentation analysis of "this compound" using tandem mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

There are no recorded applications of HRMS for the analysis of "this compound."

Spectroscopic Techniques for Quantitative Analysis in Research Settings

No spectroscopic techniques for the quantitative analysis of "this compound" in research settings have been described in the literature.

Due to the non-existence of "this compound" in the scientific literature, no data tables or detailed research findings can be provided. Similarly, a list of chemical compounds mentioned in the article cannot be compiled as no article could be generated.

Fluorescence Spectroscopy for Probe Development

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the fluorescence emission of a sample after it has been excited by a beam of light. horiba.com This method is used to identify and quantify molecules, as well as to study their interactions and structural changes. horiba.comnih.gov The development of fluorescent probes is a significant application of this technique, where a fluorophore is designed to interact with a specific target molecule, leading to a detectable change in its fluorescence properties. researchgate.net

A comprehensive review of the available scientific literature reveals no specific studies on the use of this compound in the development of fluorescent probes. The current body of research on this compound primarily focuses on its isolation from natural sources like Senna spectabilis and the investigation of its biological activities. plantaedb.comresearchgate.netnih.gov

While fluorescence spectroscopy is a powerful tool for studying molecular interactions, there is currently no evidence to suggest that this compound has been employed as a fluorescent probe or has been the target of one. The intrinsic fluorescence properties of this compound have not been reported, which is a fundamental prerequisite for its direct application in fluorescence spectroscopy. Therefore, the development of this compound-based fluorescent probes remains an unexplored area of research.

Biotechnological Production and Pathway Engineering of Spectaline

Microbial Fermentation Strategies for Enhanced Production

Currently, there is a notable absence of published research detailing the production of Spectaline through the microbial fermentation of either native or engineered microorganisms. The primary sources for this compound remain isolation from plant tissues, particularly from the Senna genus, and chemical synthesis. scielo.brscielo.brclockss.org

While direct microbial fermentation of this compound has not been reported, the broader field of synthetic biology has demonstrated the potential for producing other complex alkaloids in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. biorxiv.orgresearchgate.net For instance, engineered E. coli has been used for the de novo biosynthesis of the piperidine (B6355638) alkaloid pelletierine. researchgate.net These advancements in metabolic engineering, which involve the heterologous expression of biosynthetic pathways from plants and other organisms, suggest a potential future avenue for this compound production. biorxiv.orgfrontiersin.org Establishing a microbial fermentation process for this compound would first necessitate the complete elucidation of its biosynthetic pathway in the native plant species.

Genetic Engineering of Producer Organisms for Improved Yields

Consistent with the lack of microbial fermentation methods, there are no documented instances of the genetic engineering of microbial organisms for the purpose of improving this compound yields. The research focus has been on chemical synthesis and extraction from natural sources. clockss.orgresearchgate.netarizona.edu

The genetic engineering of microorganisms for the production of other alkaloids, however, is an active area of research. biorxiv.orgfrontiersin.org Strategies often involve:

Heterologous expression of the entire biosynthetic pathway in a host organism like E. coli or yeast. biorxiv.orgfrontiersin.org

Metabolic engineering of the host to increase the supply of necessary precursors. researchgate.net

Genome mining to discover novel biosynthetic genes and enzymes. frontiersin.org

For example, the production of the polyketide alkaloid argimycins P in Streptomyces argillaceus has been studied, and the corresponding gene cluster has been identified, opening possibilities for yield improvement through genetic manipulation. frontiersin.org Similarly, engineering the phenylalanine metabolic pathway has been explored for the biosynthesis of tropane, piperidine, and pyridine (B92270) alkaloids. researcher.life Should the biosynthetic genes for this compound be identified, these genetic engineering strategies could theoretically be applied to develop a microbial production platform.

Cell Culture and Tissue Culture for in vitro Biosynthesis

The in vitro biosynthesis of this compound has been successfully demonstrated using plant tissue culture techniques. Specifically, callus cultures of Senna spectabilis have been shown to produce this compound. researcher.life Research has focused on the influence of plant growth regulators, such as auxins, on callus induction and the subsequent production of secondary metabolites, including this compound.

A key study investigated the effect of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin, on callus formation from various explants (cotyledon, hypocotyl, epicotyl, and leaf) of S. spectabilis. The results indicated that 2,4-D is effective in inducing callus formation and that its concentration influences both callus morphology and this compound content. It was found that this compound accumulates at low concentrations across different callus types and 2,4-D treatments, suggesting it is a constitutive compound in these cultured cells. researcher.life

The study highlighted that a sequential treatment, starting with a higher concentration of 2,4-D (10.0 mg L-1) to induce cell proliferation followed by a lower concentration (0.12 mg L-1) to increase tissue mass and the accumulation of reserve compounds, could establish a viable tissue culture system for in vitro this compound production. researcher.life

Below is an interactive data table summarizing the findings on the influence of 2,4-D on Senna spectabilis callus cultures.

| Explant Source | 2,4-D Concentration (mg L-1) | Callus Type Induced | This compound Production Status | Reference |

| Cotyledon | Various | Friable, Nodular, Compact | Detected | researcher.life |

| Hypocotyl | 0.5 | Callus | Detected | researcher.life |

| Hypocotyl | 10.0 (for 5 days) -> 0.12 | Friable | Optimized for production | researcher.life |

| Epicotyl | 0.5 | Callus | Detected | researcher.life |

| Leaf | Various | Friable, Nodular, Compact | Detected | researcher.life |

Directed Biosynthesis of this compound Analogues

Directed biosynthesis, a technique that involves supplying precursor analogues to a biological system to produce novel compounds, has been conceptually applied in the context of this compound research, primarily through semi-synthetic approaches based on the natural alkaloid structure. While true directed biosynthesis within a fermentation or cell culture system by feeding precursors is not explicitly detailed in available literature for this compound, the synthesis of numerous analogues starting from natural this compound or its close relative, cassine (B1210628), demonstrates the chemical feasibility of modifying its structure. acs.org

Research has led to the synthesis of a series of this compound derivatives with modifications aimed at exploring structure-activity relationships, particularly for anticholinesterase activity. acs.org For example, (-)-3-O-acetyl-spectaline has been synthesized from the more abundant (-)-spectaline. arizona.edu This highlights the use of the natural this compound scaffold as a starting point for generating analogues.

The synthesis of twelve analogues of (-)-cassine and (-)-spectaline has been reported, involving modifications to the piperidine ring and the long alkyl chain. acs.org These synthetic efforts, while not strictly "directed biosynthesis" in a microbial or cell culture context, follow a similar principle of precursor-based modification to generate a library of related compounds for biological evaluation. The successful chemical synthesis of various analogues suggests that if a robust biotechnological production system for this compound were developed, it could potentially be adapted for the directed biosynthesis of new analogues by feeding modified precursors.

Spectaline As a Molecular Probe and Research Tool

Development of Spectaline-Based Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in modern cell biology, allowing for the visualization and tracking of specific molecules and processes within living cells and organisms with high sensitivity and resolution. researcher.life The development of such probes often involves conjugating a molecule of interest, which provides specificity for a biological target, to a fluorophore, a molecule that emits light upon excitation.

To date, the scientific literature has not documented the specific development or application of this compound-based fluorescent probes for biological imaging. While some alkaloids, such as piperine, are known to exhibit intrinsic fluorescence that allows for their visualization at a cellular level, similar properties have not been reported for this compound. bohrium.com Analytical techniques like ion chromatography may use fluorescence detectors for the determination of pharmaceutical compounds, including those with pharmacological activity like this compound, but this pertains to detection in samples rather than direct imaging within biological systems. scielo.br The creation of a this compound-based fluorescent probe would require chemically modifying the this compound molecule to attach a fluorophore, a process that has not yet been described in published research. Consequently, the potential of this compound as a scaffold for designing targeted fluorescent probes for biological imaging remains an unexplored area of research.

Application of this compound Derivatives in Investigating Cellular Processes

This compound and its derivatives have been utilized to investigate a variety of cellular processes, most notably in the context of cancer cell proliferation and programmed cell death.

Research has demonstrated the antiproliferative effects of a mixture of two primary alkaloids from Senna spectabilis flowers, (-)-cassine and (-)-spectaline, on several human cancer cell lines. A study systematically evaluated the cytotoxic effects of this alkaloid mixture, revealing its potential to inhibit cancer cell growth. The hepatocellular carcinoma (HepG2) cell line was identified as particularly sensitive. Further investigation into the cellular mechanisms revealed that the alkaloid mixture effectively inhibits cell proliferation, reduces the frequency of mitosis, and significantly impairs the ability of cancer cells to form colonies. jppres.com

The detailed findings from the study on the antiproliferative effects of the (-)-cassine/(-)-spectaline mixture are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 26.45 ± 1.73 |

| A549 | Lung Carcinoma | > 50 |

| MCF-7 | Breast Carcinoma | > 50 |

| Hs578T | Breast Carcinoma | > 50 |

| U138MG | Glioblastoma | > 50 |

| U251MG | Glioblastoma | > 50 |

| CCD-1059Sk | Normal Fibroblast | 55.62 ± 1.69 |